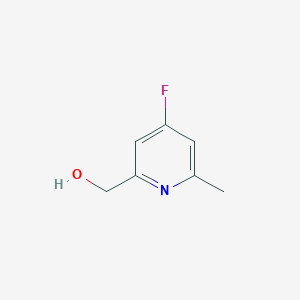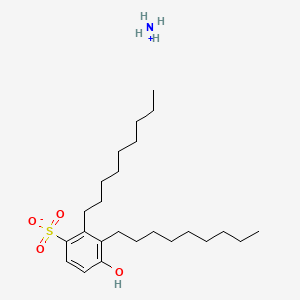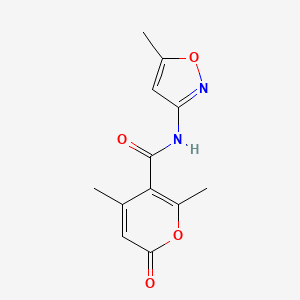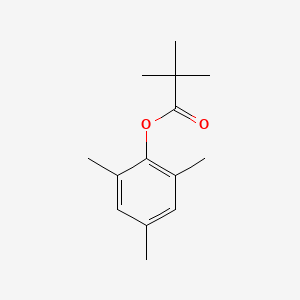
2,4,6-Trimethylphenyl 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethylphenyl 2,2-dimethylpropanoate is an organic compound with a unique structure that combines a trimethylphenyl group with a dimethylpropanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylphenyl 2,2-dimethylpropanoate typically involves the esterification of 2,4,6-trimethylphenol with 2,2-dimethylpropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trimethylphenyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.
Major Products
Oxidation: 2,4,6-Trimethylbenzoic acid or 2,4,6-trimethylacetophenone.
Reduction: 2,4,6-Trimethylphenyl 2,2-dimethylpropanol.
Substitution: 2,4,6-Trinitrophenyl 2,2-dimethylpropanoate or 2,4,6-Tribromophenyl 2,2-dimethylpropanoate.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethylphenyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4,6-Trimethylphenyl 2,2-dimethylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Trimethylphenyl acetate
- 2,4,6-Trimethylphenyl butanoate
- 2,4,6-Trimethylphenyl hexanoate
Uniqueness
2,4,6-Trimethylphenyl 2,2-dimethylpropanoate is unique due to its specific ester structure, which imparts distinct chemical properties compared to other similar compounds. Its combination of a trimethylphenyl group with a dimethylpropanoate ester makes it particularly interesting for various applications in research and industry.
Eigenschaften
CAS-Nummer |
54644-40-5 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
(2,4,6-trimethylphenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H20O2/c1-9-7-10(2)12(11(3)8-9)16-13(15)14(4,5)6/h7-8H,1-6H3 |
InChI-Schlüssel |
LQPZFAMVTOHECS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)OC(=O)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






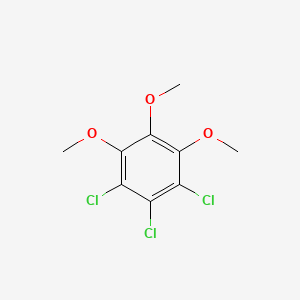
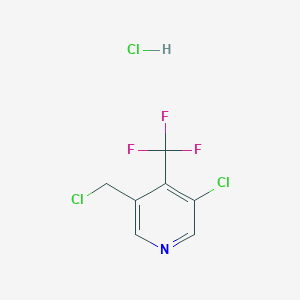
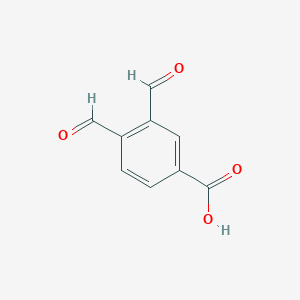
![9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy-](/img/structure/B13963972.png)
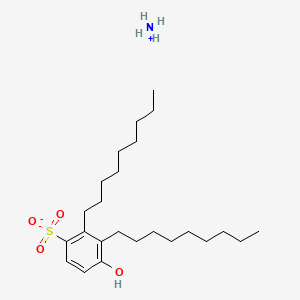
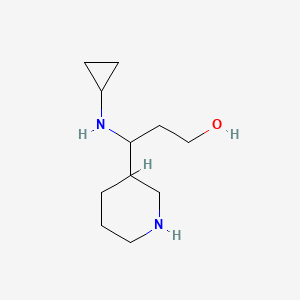
![8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13963989.png)
